(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol
Overview
Description
“(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol” is a small organic molecule that is part of a focused library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a building block in medicinal chemistry and has been used to create a variety of derivatives with different substituents in position 3 . The compound is also available commercially .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available nonexpensive reagents . A novel chiral synthesis of 5,6,7, (8-substituted)-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazines using N-sp3 protective groups has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole and a piperazine, both of which are condensed . The molecular formula is C6H10O1N4 .Chemical Reactions Analysis
The compound has been used in the development of piperazine-fused triazoles . It has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Reactions : Research has explored the synthesis of related [1,2,4]triazolo[4,3-c]pyrimidinium- and [1,2,4]triazolo[4,3-a]pyrazinium-3-aminides, detailing their reactions with methanol and ethanol (Crabb et al., 1997).
- Cyclocondensation Studies : Cyclocondensation of related compounds like 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine and hydrazine has been examined, yielding various triazole derivatives (Desenko et al., 1998).
- Valence Bond Isomerization : Research on valence bond isomerization of fused [1,2,3]Triazolium salts, including [1,2,3]triazolo[1,5-a]pyrazinium salts, was conducted to understand their reaction pathways and product formation (Béres et al., 1999).
Pharmacological Applications
- P2X7 Receptor Antagonists : Methyl substituted derivatives of the compound have been investigated as potent rat and human P2X7 antagonists, useful in studying models of depression and epilepsy (Rudolph et al., 2015).
- c-Met Kinase Inhibitors : Some novel derivatives were synthesized as potential c-Met kinase inhibitors, a target for small-molecule-drug discovery in cancer treatments (Ye et al., 2012).
Building Blocks for Drug Design
- Functionalized Building Blocks : The compound's derivatives have been used as functionalized building blocks for lead-like compound design, including stimulation of glucagon-like peptide-1 (GLP-1) secretion, relevant in anti-diabetes drug leads (Mishchuk et al., 2016).
Antiviral and Antitumoral Activity
- Anticoronavirus and Antitumoral Activity : Derivatives of the compound were synthesized and tested for their in vitro anticoronavirus and antitumoral activity, revealing how structural variations can influence biological properties (Jilloju et al., 2021).
Enantioselective Production
- Chiral Intermediate Production : The compound has been used in the enantioselective production of chiral intermediates for drugs like sitagliptin, an anti-diabetic medication (Wei et al., 2016).
Future Directions
The compound has potential for further synthetic application for medicinally oriented synthesis . It is part of a focused library of compounds that can be used as building blocks in medicinal chemistry . The compound is also a part of ongoing research into the development of piperazine-fused triazoles .
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h7,11H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGXEUWHBCAHIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CO)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669276 | |
Record name | (5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol | |
CAS RN |
945262-31-7 | |
Record name | (5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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